![molecular formula C12H18ClNO3 B2601415 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride CAS No. 1485764-97-3](/img/structure/B2601415.png)
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a chemical compound with the CAS Number: 1485764-97-3 . It has a molecular weight of 259.73 . The IUPAC name for this compound is (1-(3-methoxyphenyl)ethyl)alanine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is 1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 259.73 .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Crystal Packing
Research has highlighted the significance of molecular interactions in the crystal packing of compounds related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride. For instance, the study by Zhang, Wu, and Zhang (2011) on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed the role of rare N⋯π and O⋯π interactions, along with hydrogen bonds, in forming crystal structures. This illustrates the complex intermolecular forces that influence the crystallization and structural properties of such compounds CrystEngComm, 13, 4496-4499.
Polymorphism in Pharmaceutical Compounds
Vogt, Williams, Johnson, and Copley (2013) characterized polymorphic forms of a pharmaceutical compound closely related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride. Their research utilized spectroscopic and diffractometric techniques to identify challenges in analytical and physical characterization, highlighting the importance of understanding polymorphism in the development of pharmaceuticals Crystal Growth & Design, 13, 5353-5367.
Modification of Hydrogels for Medical Applications
Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research demonstrated the potential of amine-modified polymers in enhancing the swelling behavior and thermal stability of hydrogels, suggesting applications in medical and pharmaceutical fields Arabian Journal for Science and Engineering, 41, 2199-2209.
Corrosion Inhibition
Research by Herrag et al. (2010) on new diamine derivatives, including structures related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This study emphasizes the potential of such compounds in protecting industrial materials from corrosion, offering insights into the design of more efficient inhibitors Corrosion Science, 52, 3042-3051.
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
2-[1-(3-methoxyphenyl)ethylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADNGNAGRNIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

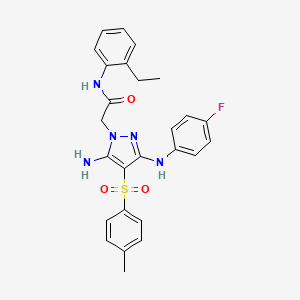

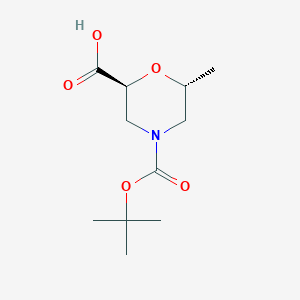
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)

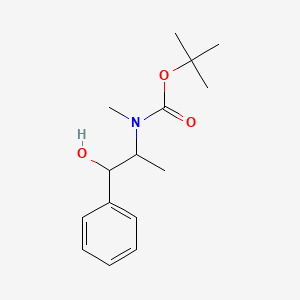
![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)
![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)
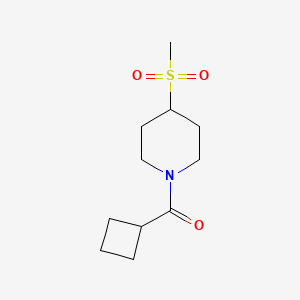
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)
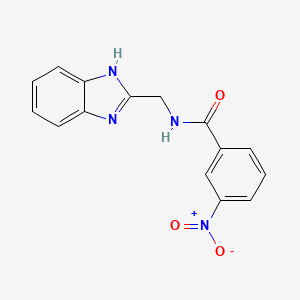


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)